molecular formula C15H17ClN2O B7508622 N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide

N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide

Cat. No.: B7508622
M. Wt: 276.76 g/mol
InChI Key: DMXSWDSJVBSVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide, also known as CPP-109, is a small molecule drug that has been studied for its potential use in treating addiction and other neurological disorders. It is a derivative of the naturally occurring compound gamma-aminobutyric acid (GABA), which is a neurotransmitter that plays a role in regulating brain activity.

Mechanism of Action

N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on brain activity. This can help to reduce cravings and other symptoms associated with addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to increase the levels of GABA in the brain, as well as increase the activity of certain neurotransmitter receptors. It has also been shown to reduce the activity of certain brain regions that are associated with addiction and reward.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. This makes it a useful tool for studying the neurobiology of addiction and other neurological disorders. However, one limitation is that it may not be effective in all individuals, and there may be individual differences in how it affects the brain.

Future Directions

There are a number of future directions for research on N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide and related compounds. One area of interest is in developing more potent and selective inhibitors of GABA transaminase, which could potentially have greater therapeutic benefits for addiction and other neurological disorders. Another area of interest is in studying the long-term effects of this compound on brain function and behavior, as well as its potential for use in combination with other drugs or therapies. Overall, this compound represents a promising avenue for research into the treatment of addiction and other neurological disorders.

Synthesis Methods

N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure the purity and quality of the final product.

Scientific Research Applications

N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide has been studied extensively for its potential use in treating addiction and other neurological disorders. In particular, it has been shown to be effective in reducing cravings and relapse in individuals with cocaine addiction. It has also been studied for its potential use in treating other types of addiction, such as alcoholism and nicotine addiction.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-11(12-5-4-6-13(16)9-12)18-14(19)15(10-17)7-2-3-8-15/h4-6,9,11H,2-3,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXSWDSJVBSVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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